Procurement Cost Advantage: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate vs. (1S,3R) Enantiomer
When procuring the cis-Boc-aminocyclopentanol scaffold, the (1R,3S) stereoisomer (CAS 207729-03-1) offers a significant and quantifiable cost advantage over its enantiomer, tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8). For a 100mg quantity at comparable purity (98%), the (1R,3S) isomer is priced at approximately ¥110 from major vendors , while the (1S,3R) enantiomer is listed at ¥145 [1]. This represents a cost difference of approximately 24% per unit, which can translate to substantial savings in multi-step synthesis programs.
| Evidence Dimension | Vendor List Price per 100mg (CNY) |
|---|---|
| Target Compound Data | 110.00 |
| Comparator Or Baseline | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8): 145.00 |
| Quantified Difference | 24% lower cost for the (1R,3S) isomer |
| Conditions | List price from major Chinese vendors for 98% purity grade, 100mg package, as of 2025-2026. |
Why This Matters
For procurement managers and principal investigators, this cost differential provides a clear, data-driven justification for selecting the (1R,3S) isomer when stereochemistry is not the primary determinant, directly impacting project budgets and feasibility.
- [1] Shanghai Macklin Biochemical Co., Ltd. (2025). [(1S,3R)-3-羟基环戊基]氨基甲酸叔丁酯, 98%. Product listing. Retrieved from https://m.chem960.com/offer/31269456/. View Source
